METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE
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Overview
Description
METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization to form the tricyclic naphtho[2,1-b]thiophene core . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the thiophene ring.
Scientific Research Applications
METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive properties.
Uniqueness
METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE is unique due to its tricyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H17NO3S2 |
---|---|
Molecular Weight |
419.5g/mol |
IUPAC Name |
methyl 2-(1-benzothiophene-3-carbonylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate |
InChI |
InChI=1S/C23H17NO3S2/c1-27-23(26)20-19-14-7-3-2-6-13(14)10-11-18(19)29-22(20)24-21(25)16-12-28-17-9-5-4-8-15(16)17/h2-9,12H,10-11H2,1H3,(H,24,25) |
InChI Key |
LOPABWSRAPVMEC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)NC(=O)C4=CSC5=CC=CC=C54 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)NC(=O)C4=CSC5=CC=CC=C54 |
Origin of Product |
United States |
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